molecular formula C15H16N2O2S B2714870 N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide CAS No. 681156-15-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide

Cat. No.: B2714870
CAS No.: 681156-15-0
M. Wt: 288.37
InChI Key: UJHXPYHXTJWJRV-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is a heterocyclic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide typically involves the formation of the chromeno-thiazole core followed by the introduction of the pentanamide group. One common synthetic route includes:

    Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a chromone derivative and a thioamide under acidic conditions.

    Introduction of the Pentanamide Group: The chromeno-thiazole intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: It is studied for its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
  • 2-amino-9H-chromeno[2,3-d]thiazol-9-ones

Uniqueness

N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromeno-thiazole core with a pentanamide group provides a versatile scaffold for further functionalization and optimization in drug development and materials science.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-2-3-8-13(18)16-15-17-14-10-6-4-5-7-11(10)19-9-12(14)20-15/h4-7H,2-3,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXPYHXTJWJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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